2-Methyl-3-butenenitrile
Overview
Description
2-Methyl-3-butenenitrile (2M3BN) is a cyano-olefin compound that has been the subject of various studies due to its interesting chemical properties and its potential as a substrate in isomerization reactions. The compound has been explored in the context of nickel-catalyzed isomerization processes, where it can be converted into different isomers such as 3-pentenenitrile (3PN) and 2-methyl-2-butenenitrile (2M2BN) .
Synthesis Analysis
The synthesis of 2M3BN and its isomers has been achieved through nickel-catalyzed reactions. Nickel complexes, particularly those with diphosphine ligands, have been shown to facilitate the isomerization of 2M3BN to its various isomers. For instance, the use of [Ni(COD)2] in conjunction with TRIPHOS ligand has been reported to yield Z- and E-2M2BN, along with small amounts of 3PN . Additionally, the cyclodimerization of a related compound, 3-methyl-2-butenenitrile, has been achieved using lithium diisopropylamide .
Molecular Structure Analysis
The molecular structure of 2M3BN and its isomers has been studied using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR). These studies have provided insights into the vibrational modes and the molecular geometry of the compounds . Furthermore, computational methods such as density functional theory (DFT) have been employed to predict and analyze the molecular structure and the kinetics of the isomerization reactions .
Chemical Reactions Analysis
The chemical reactivity of 2M3BN has been extensively studied in the context of nickel-catalyzed isomerization reactions. The compound undergoes C-CN bond cleavage and isomerization to form various products, including 2M2BN and 3PN. The presence of Lewis acids in the reaction has been shown to affect the reaction rate and the stability of intermediates . Additionally, the reactivity of 2M3BN with Ni(0)-N-heterocyclic carbene complexes has been investigated, revealing that C-H bond activation is a key step in the isomerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2M3BN and its isomers have been characterized through spectroscopic and thermodynamic studies. The IR and Raman spectra have provided detailed information on the vibrational frequencies and the normal modes of the molecules. These data have been used to calculate the ideal gas thermodynamic functions and to estimate torsional barrier heights and frequencies for the methyl groups . Additionally, kinetic studies using in situ FTIR-ATR spectroscopy have been conducted to understand the reaction dynamics and to obtain kinetic profiles for the isomerization process .
Scientific Research Applications
Application 1: Ni-Catalyzed Isomerization
- Methods of Application or Experimental Procedures: The isomerization process involves the use of 10.0 μmol Ni(cod)2, 10.5 μmol P-ligand, 100 μL DEG (diethyleneglycol), 5.00 mmol 2M3BN, and 4 mL toluene. The catalyst is preformed for 10 minutes before the reaction .
- Results or Outcomes: The isomerization process has been found to be highly efficient, with conversions reaching up to 97% .
Application 2: Chemical Dye Intermediate
- Summary of the Application: 2-Methyl-3-butenenitrile is used as an intermediate in the production of chemical dyes .
- Results or Outcomes: The outcome is the production of various types of dyes used in industries such as textiles, plastics, and printing .
Application 3: Monomer
- Summary of the Application: 2-Methyl-3-butenenitrile can be used as a monomer, a molecule that can bind chemically to other molecules to form a polymer .
- Results or Outcomes: The outcome is the production of various types of polymers used in industries such as plastics, coatings, and adhesives .
Application 4: Rubber Accelerator
- Summary of the Application: 2-Methyl-3-butenenitrile is used as a rubber accelerator .
- Results or Outcomes: The outcome is the production of various types of rubber products with improved properties such as elasticity and strength .
Application 5: Lubricant
- Summary of the Application: 2-Methyl-3-butenenitrile is used as a lubricant .
- Results or Outcomes: The outcome is the production of lubricants used in various industries to reduce friction between surfaces .
Application 6: Synthesis of 2-Methyl-3-butenoic Acid
Safety And Hazards
properties
IUPAC Name |
2-methylbut-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXCOMEMKANRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5025578 | |
Record name | 2-Methyl-3-butenenitrile | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Butenenitrile, 2-methyl- | |
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Flash Point |
less than 71 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Density |
0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Vapor Pressure |
29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992) | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Product Name |
2-Methyl-3-butenenitrile | |
CAS RN |
16529-56-9 | |
Record name | 2-METHYL-3-BUTENENITRILE | |
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Record name | 2-Methyl-3-butenenitrile | |
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Record name | 2-Methyl-3-butenenitrile | |
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Record name | 3-Butenenitrile, 2-methyl- | |
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Record name | 2-Methyl-3-butenenitrile | |
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Record name | 2-methyl-3-butenenitrile | |
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Record name | 2-METHYL-3-BUTENENITRILE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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